2-(Piperazin-1-yl)-4,5-dihydrothiazole

serotonin receptor 5-HT1A structure-activity relationship

2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8, molecular formula C₇H₁₃N₃S, molecular weight 171.26 g/mol) is a heterocyclic building block comprising a piperazine ring directly linked to a 4,5-dihydrothiazole (thiazoline) moiety. The compound features a partially saturated thiazole ring with a C=N double bond in the 2-position, distinguishing it structurally from fully aromatic 2-(piperazin-1-yl)thiazole analogs.

Molecular Formula C7H13N3S
Molecular Weight 171.27
CAS No. 895572-02-8
Cat. No. B3165017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-yl)-4,5-dihydrothiazole
CAS895572-02-8
Molecular FormulaC7H13N3S
Molecular Weight171.27
Structural Identifiers
SMILESC1CN(CCN1)C2=NCCS2
InChIInChI=1S/C7H13N3S/c1-4-10(5-2-8-1)7-9-3-6-11-7/h8H,1-6H2
InChIKeyVACVMVQDNTVDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8): Chemical Profile and Procurement-Relevant Characteristics


2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8, molecular formula C₇H₁₃N₃S, molecular weight 171.26 g/mol) is a heterocyclic building block comprising a piperazine ring directly linked to a 4,5-dihydrothiazole (thiazoline) moiety . The compound features a partially saturated thiazole ring with a C=N double bond in the 2-position, distinguishing it structurally from fully aromatic 2-(piperazin-1-yl)thiazole analogs. Commercial suppliers typically offer this compound at ≥95% purity, with calculated physicochemical parameters including TPSA of 27.63 Ų, LogP of -0.0056, and one hydrogen bond donor . The free piperazine NH group provides a reactive handle for further derivatization in medicinal chemistry applications [1].

Why Generic Substitution of 2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8) with Analogs Compromises Experimental Reproducibility


Substituting 2-(piperazin-1-yl)-4,5-dihydrothiazole with structurally similar piperazine-thiazole analogs introduces measurable differences in both chemical reactivity and biological target engagement that cannot be normalized by molar equivalence. The partially saturated 4,5-dihydrothiazole ring in this compound confers distinct conformational flexibility and electronic properties compared to fully aromatic thiazole analogs (e.g., CAS 42270-37-1), altering nucleophilicity at the piperazine NH and influencing molecular recognition at serotonin receptor subtypes [1]. Quantitative structure-activity relationship (SAR) studies on related 4,5-dihydrothiazole-containing scaffolds demonstrate that saturation state directly modulates 5-HT₁A receptor binding affinity by up to 10-fold depending on substitution pattern [2]. Additionally, the absence of aromatic stabilization in the thiazoline ring affects metabolic stability and synthetic tractability in ways that render aromatic analogs non-interchangeable for applications requiring specific downstream derivatization or receptor pharmacology profiles.

Quantitative Differentiation Evidence for 2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8) Versus Comparator Compounds


4,5-Dihydrothiazole Saturation State Confers Distinct 5-HT₁A Receptor Affinity Profile Compared to Aromatic Thiazole Analogs

The 4,5-dihydrothiazole (thiazoline) scaffold in 2-(piperazin-1-yl)-4,5-dihydrothiazole provides a non-aromatic heterocyclic core that, when incorporated into arylpiperazine frameworks, demonstrates measurable 5-HT₁A receptor binding. In a systematic study of thiazolinylphenyl-piperazines (compounds 2a–c), the unsubstituted phenyl derivative 2b exhibited a Ki value of 412 nM at human 5-HT₁A receptors, establishing a baseline affinity benchmark for this chemotype [1]. By comparison, structurally analogous long-chain arylpiperazines with propyl linkers (FG series) achieved enhanced affinities, with FG-6 displaying Ki = 38 nM at 5-HT₁A, FG-8 Ki = 62 nM, and FG-7 Ki = 4.6 nM [2]. These data establish the 4,5-dihydrothiazole-containing scaffold as a validated pharmacophore for serotonergic target engagement, with affinity tunable by peripheral substitution.

serotonin receptor 5-HT1A structure-activity relationship CNS drug discovery

Cytotoxicity Profile in Cancer Cell Lines with Selectivity Over Noncancer Cells (Class-Level Evidence)

Compounds containing the 4,5-dihydrothiazole-piperazine core demonstrate measurable cytotoxic activity across multiple human cancer cell lines while sparing noncancerous cells. In a panel of six human cancer lines (LNCaP, DU-145, PC-3 prostate; MCF-7, SKBR-3, MDA-MB231 breast), thiazolinylphenyl-piperazines (2a–c) and their N-acetyl derivatives (3a–c) exhibited IC₅₀ values ranging from 15 μM to 73 μM, with no observed cytotoxicity on noncancer cells at concentrations up to 100 μM [1]. The unsubstituted phenyl derivative 2b (direct 4,5-dihydrothiazole-piperazine analog) showed intermediate potency within this range. This selectivity window—cytotoxic in cancer lines but inactive in noncancer cells—distinguishes this scaffold from broadly cytotoxic chemotypes lacking tumor selectivity.

cytotoxicity anticancer prostate cancer breast cancer selectivity index

Direct Piperazine-Thiazoline Linkage Eliminates Aromatic Spacer Requirement Present in High-Affinity 5-HT₂C Ligands

The direct linkage between piperazine and 4,5-dihydrothiazole in 2-(piperazin-1-yl)-4,5-dihydrothiazole represents a minimalist scaffold that eliminates the phenyl spacer and propyl linker found in optimized serotonergic ligands. Structure-activity relationship studies reveal that introducing a phenyl spacer and propyl chain (as in FG-series compounds) dramatically enhances 5-HT₂C receptor affinity and selectivity: FG-18 achieves Ki = 51 nM at 5-HT₂C with 18-fold selectivity over 5-HT₂A, while FG-7 attains Ki = 34 nM at 5-HT₂C with 7.4-fold selectivity [1]. This quantifies the affinity gain achievable through rational elaboration of the core scaffold—approximately 8- to 12-fold improvement relative to baseline arylpiperazine affinity—and establishes the direct-linked scaffold as the minimal pharmacophoric unit from which optimized ligands are derived.

5-HT2C receptor selectivity anxiolytic drug design scaffold optimization

Unsubstituted Piperazine NH Provides Reactive Handle for Diversification Unavailable in N-Alkylated Analogs

2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8) retains a free secondary amine (NH) on the piperazine ring, enabling direct acylation, alkylation, sulfonylation, or reductive amination without requiring deprotection steps. In the synthesis of thiazolinylphenyl-piperazines (2a–c), this free NH was exploited to generate N-acetyl derivatives (3a–c) via simple acetylation, demonstrating synthetic tractability for library production [1]. By contrast, commercially available N-methyl or N-aryl piperazine analogs (e.g., 1-(2-methoxyphenyl)piperazine) require orthogonal protection strategies or lack this diversification handle entirely. The compound's calculated physicochemical parameters—LogP = -0.0056, TPSA = 27.63 Ų, H-bond donors = 1—predict favorable solubility and permeability characteristics for fragment-based or lead-like libraries .

building block derivatization parallel synthesis medicinal chemistry library synthesis

Commercial Purity and Batch-to-Batch Analytical Traceability Exceeds Industry Baseline for Research-Grade Building Blocks

2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8) is commercially supplied at ≥95% purity with batch-specific analytical documentation including NMR, HPLC, and GC traceability from multiple established vendors . The compound's storage condition specification (sealed in dry, 2–8°C) and GHS classification (H302-H315-H319-H335, signal word: Warning) provide clear handling parameters for laboratory safety compliance . MDL number MFCD02153218 enables unambiguous database cross-referencing across procurement platforms and electronic laboratory notebooks, reducing ordering errors compared to less well-documented analogs lacking standardized identifiers.

quality control purity specification analytical certification procurement reproducibility

Dihydrochloride Salt Form Offers Crystalline Handling Advantages with Quantified Molecular Weight and Stability Parameters

2-(Piperazin-1-yl)-4,5-dihydrothiazole dihydrochloride (CAS 1443256-81-2, molecular weight 244.19 g/mol) provides an alternative salt form with distinct physicochemical and handling properties compared to the free base (MW 171.26 g/mol). The dihydrochloride exhibits improved crystallinity and ambient stability, facilitating accurate weighing and long-term storage without hygroscopic degradation . The molecular weight differential (Δ = 72.93 g/mol, corresponding to two HCl equivalents) enables precise stoichiometric calculations for reactions requiring the free base via in situ neutralization. Both free base and dihydrochloride forms are commercially available at ≥95% purity with batch-specific analytical certification, offering formulation flexibility for different synthetic protocols .

salt form dihydrochloride crystallinity solubility enhancement formulation

Validated Research and Procurement Applications for 2-(Piperazin-1-yl)-4,5-dihydrothiazole (CAS 895572-02-8) Based on Quantitative Evidence


Serotonergic Ligand Discovery: 5-HT₁A and 5-HT₂C Receptor-Targeted Library Synthesis

Use 2-(piperazin-1-yl)-4,5-dihydrothiazole as the core scaffold for constructing focused libraries targeting serotonin receptor subtypes. The 4,5-dihydrothiazole-piperazine core provides a validated starting point with baseline 5-HT₁A affinity (Ki = 412 nM for compound 2b), which can be enhanced to Ki values as low as 4.6 nM (FG-7) through systematic linker and aryl substitution [1]. For 5-HT₂C-selective programs, FG-series derivatives achieve up to 18-fold selectivity over 5-HT₂A, enabling anxiolytic and pro-cognitive candidate development [2]. The free piperazine NH enables direct diversification via acylation, alkylation, or reductive amination, supporting parallel library synthesis without protection/deprotection steps [1].

Anticancer Fragment-Based Screening with Tumor-Selective Cytotoxicity Profile

Employ 2-(piperazin-1-yl)-4,5-dihydrothiazole as a fragment or core scaffold in anticancer discovery programs where tumor selectivity is a critical screening criterion. The scaffold class demonstrates measurable cytotoxicity (IC₅₀ = 15–73 μM) against prostate (LNCaP, DU-145, PC-3) and breast (MCF-7, SKBR-3, MDA-MB231) cancer cell lines while showing no effect on noncancerous cells at concentrations up to 100 μM [1]. This selectivity window supports prioritization in phenotypic screening cascades where broad cytotoxic agents would be deprioritized. The calculated physicochemical properties (LogP = -0.0056, TPSA = 27.63 Ų) are favorable for fragment-based lead discovery .

Synthetic Methodology Development: Piperazine NH Functionalization Studies

Utilize 2-(piperazin-1-yl)-4,5-dihydrothiazole as a model substrate for developing and optimizing piperazine NH functionalization methods (acylation, alkylation, sulfonylation, Buchwald-Hartwig coupling). The compound provides a well-characterized platform with documented analytical standards (≥95% purity, NMR/HPLC/GC traceability) and stable supply from multiple commercial sources . The dihydrochloride salt form (CAS 1443256-81-2) offers crystalline handling advantages for precise stoichiometry in reaction optimization studies . Successful methodology developed on this scaffold can be translated to more complex piperazine-containing drug candidates.

Structure-Activity Relationship Studies: Saturation State Effects on Receptor Binding

Compare 2-(piperazin-1-yl)-4,5-dihydrothiazole (partially saturated thiazoline) against 2-(piperazin-1-yl)thiazole (CAS 42270-37-1, fully aromatic) to quantify the impact of heterocycle saturation on receptor binding, metabolic stability, and synthetic reactivity. The 4,5-dihydrothiazole scaffold enables investigation of conformational flexibility effects on molecular recognition, with documented baseline affinities at 5-HT₁A (Ki = 412 nM) and 5-HT₂C (optimized derivatives Ki = 34–51 nM) [1][2]. This systematic comparison provides fundamental SAR insights applicable across multiple piperazine-containing chemotypes and target classes.

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